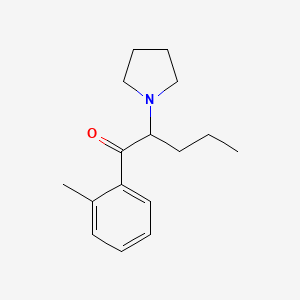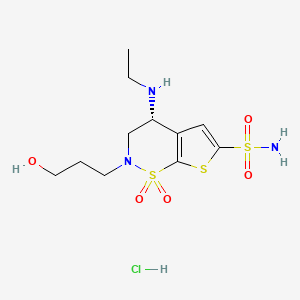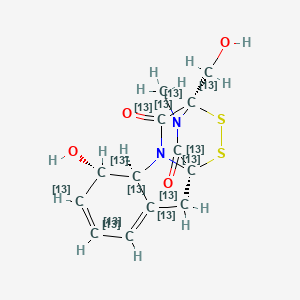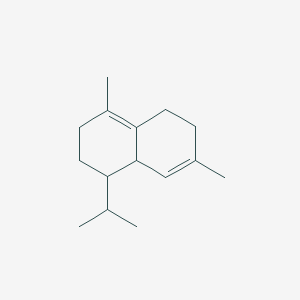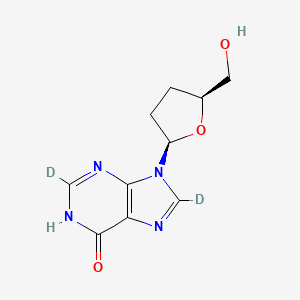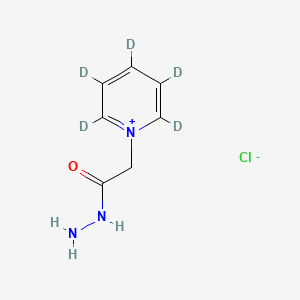
Girard's Reagent P-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Girard’s Reagent P-d5, also known as Girard P hydrazine-d5, is a deuterated form of Girard’s Reagent P. It is a cationic hydrazine reagent used primarily as an internal standard for the quantification of Girard’s Reagent P by gas chromatography or liquid chromatography-mass spectrometry. The compound has a molecular formula of C7H5D5ClN3O and a molecular weight of 192.66 .
Preparation Methods
Girard’s Reagent P-d5 is synthesized through a series of chemical reactions involving the substitution of hydrogen atoms with deuterium in the pyridinium ring and the hydrazine moiety. The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions often include controlled temperatures and pH levels to ensure the stability and purity of the final product .
Chemical Reactions Analysis
Girard’s Reagent P-d5 undergoes various chemical reactions, including:
Derivatization Reactions: It reacts with carbonyl compounds to form hydrazones, which are useful for analytical purposes.
Substitution Reactions: The reagent can participate in nucleophilic substitution reactions, where the hydrazine moiety reacts with electrophilic centers in other molecules.
Common reagents used in these reactions include deuterated solvents like deuterated dimethyl sulfoxide and deuterated ethanol. The major products formed from these reactions are typically deuterated hydrazones and other labeled derivatives .
Scientific Research Applications
Girard’s Reagent P-d5 has a wide range of applications in scientific research:
Mechanism of Action
Girard’s Reagent P-d5 exerts its effects through the formation of hydrazones with carbonyl compounds. The positively charged pyridinium ring enhances the solubility and stability of the hydrazone products, making them suitable for mass spectrometry analysis. The deuterium labeling allows for precise quantification and differentiation from non-labeled compounds, aiding in the accurate analysis of complex mixtures .
Comparison with Similar Compounds
Girard’s Reagent P-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. Similar compounds include:
Girard’s Reagent P: The non-deuterated form, used for similar derivatization reactions but without the isotopic labeling.
Girard’s Reagent T: Another cationic hydrazine reagent, used for derivatization of carbonyl compounds but with a different structure and reactivity profile.
Girard’s Reagent D: A dimethylglycine hydrazide reagent, used for similar purposes but with different chemical properties and applications.
Girard’s Reagent P-d5 stands out due to its enhanced stability and specificity in mass spectrometry applications, making it a valuable tool in various fields of research.
Properties
IUPAC Name |
2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetohydrazide;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c8-9-7(11)6-10-4-2-1-3-5-10;/h1-5H,6,8H2;1H/i1D,2D,3D,4D,5D; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXLVXDHVHWYFR-GWVWGMRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)NN.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=[N+](C(=C1[2H])[2H])CC(=O)NN)[2H])[2H].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
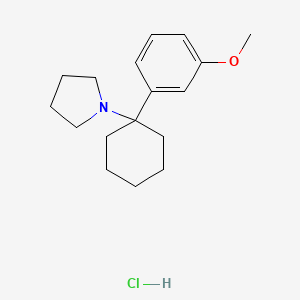
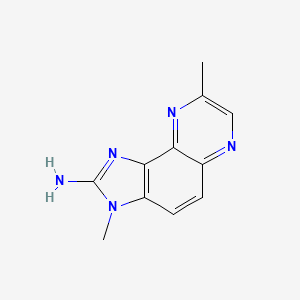
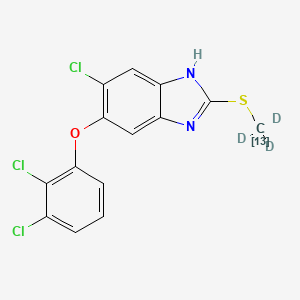


![2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B10823164.png)
![7-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B10823166.png)
![(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B10823167.png)
![4-[(E,2S,5R)-2-hydroxy-5-methyl-7-[(2S,3R,4Z,6E,10E)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B10823171.png)
